molecular formula C12H10ClFN2 B11871245 (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine CAS No. 1346692-21-4

(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine

Cat. No.: B11871245
CAS No.: 1346692-21-4
M. Wt: 236.67 g/mol
InChI Key: OPAPSLGSJNZJKQ-UHFFFAOYSA-N
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Description

(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine: is a chemical compound with the molecular formula C12H10ClFN2 and a molecular weight of 236.67 g/mol It is characterized by the presence of a pyridine ring substituted with a 3-chloro-5-fluorophenyl group and a methanamine group

Preparation Methods

The synthesis of (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

    Introduction of the 3-Chloro-5-fluorophenyl Group: This step involves the substitution of the pyridine ring with the 3-chloro-5-fluorophenyl group using appropriate reagents and catalysts.

    Addition of the Methanamine Group:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine can be compared with other similar compounds, such as:

    (5-(3-Chlorophenyl)pyridin-3-yl)methanamine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (5-(3-Fluorophenyl)pyridin-3-yl)methanamine: Lacks the chlorine atom, leading to differences in chemical and physical properties.

    (5-Phenylpyridin-3-yl)methanamine: Lacks both chlorine and fluorine atoms, resulting in a simpler structure with potentially different applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1346692-21-4

Molecular Formula

C12H10ClFN2

Molecular Weight

236.67 g/mol

IUPAC Name

[5-(3-chloro-5-fluorophenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H10ClFN2/c13-11-2-9(3-12(14)4-11)10-1-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2

InChI Key

OPAPSLGSJNZJKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C2=CN=CC(=C2)CN

Origin of Product

United States

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